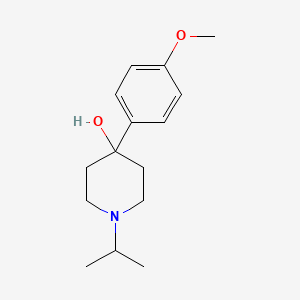

4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine

説明

4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 4-methoxyphenyl substituent at the 4-position of the piperidine ring, with an iso-propyl group attached to the nitrogen atom. The methoxy group enhances electron-donating properties, influencing solubility and reactivity, while the iso-propyl group contributes to steric effects and lipophilicity.

特性

IUPAC Name |

4-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKFNYOVUNRRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

Substitution Reactions: The introduction of the hydroxy and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation, while the methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.

Introduction of the Iso-propyl Group: The iso-propyl group can be introduced via alkylation using iso-propyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the methoxyphenyl group to a phenyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-oxo-4-(4-methoxyphenyl)-1-iso-propylpiperidine.

Reduction: Formation of 4-(4-methoxyphenyl)-1-iso-propylpiperidine.

Substitution: Formation of 4-hydroxy-4-(substituted phenyl)-1-iso-propylpiperidine.

科学的研究の応用

Chemistry

In organic synthesis, 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of other piperidine derivatives.

作用機序

The mechanism of action of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine would depend on its specific biological target. For instance, if it acts on neurotransmitter receptors, it could function as an agonist or antagonist, modulating the receptor’s activity. The hydroxy and methoxy groups could facilitate binding to the receptor, while the iso-propyl group might influence the compound’s pharmacokinetics.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine (CAS 1198284-60-4)

- Key Differences : The methylthio (-SMe) group replaces methoxy (-OMe).

- Properties: Higher lipophilicity (logP) due to the sulfur atom’s polarizability. Reduced solubility in polar solvents compared to the methoxy analog.

4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

- Key Differences : Fluorine (-F) substituent instead of methoxy.

- Properties :

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7)

- Key Differences : Chlorine (-Cl) substituent and cyclopropane ring.

- Properties: Enhanced steric bulk and electron-withdrawing effects from chlorine.

Piperidine Ring Modifications

4-Hydroxypiperidine Hydrochloride

- Key Differences: No aromatic substituents or iso-propyl group.

- Properties: Higher water solubility due to reduced lipophilicity. Limited membrane permeability, making it less suitable for hydrophobic environments .

tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate (CAS 302924-67-0)

Functional Group Additions

Ethyl 4-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Data Table: Comparative Properties of Selected Analogs

Research Findings and Implications

- Synthetic Routes : Analog synthesis often involves condensation reactions, as seen in the preparation of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) , where methyl salicylate reacts with phenethylamine derivatives . Similar methods may apply to the target compound.

- Biological Relevance : The methoxy group’s balance between electron donation and solubility makes it favorable in CNS-targeting drugs, whereas bulkier groups (e.g., cyclopropane in ) optimize receptor binding.

生物活性

4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a hydroxy group and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is CHNO, with a molecular weight of approximately 247.36 g/mol. The presence of functional groups such as the hydroxy (-OH) and methoxy (-OCH) groups is hypothesized to play crucial roles in its biological interactions.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. The hydroxy and methoxy groups enhance binding affinity to these receptors, potentially acting as agonists or antagonists depending on the specific target. This modulation can influence various neurological pathways, making it a candidate for therapeutic applications.

1. Neuropharmacological Effects

Research indicates that 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine may exhibit neuroprotective properties. It has been suggested that the compound interacts with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .

2. Anti-inflammatory Activity

Studies have demonstrated that related compounds exhibit significant anti-inflammatory effects. For instance, derivatives with similar structures have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting that 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine could also possess similar capabilities . The inhibition of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been documented, indicating potential therapeutic benefits in inflammatory conditions .

Case Studies

Several studies have explored the pharmacological properties of compounds related to 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine:

- Study on Neuroprotection : A study indicated that compounds with similar structural motifs provided neuroprotection against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Mechanisms : In vitro studies showed that related piperidine derivatives significantly reduced pro-inflammatory cytokines and inhibited NF-κB signaling pathways in immune cells, highlighting their potential as anti-inflammatory agents .

Comparative Analysis

The biological activity of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine can be compared with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine | Hydroxy and methoxy groups on phenyl ring | Potential neuroprotective and anti-inflammatory effects |

| 1-(4-Methylphenyl)-1-piperidin-2-one | Methyl substitution on phenyl | Strong analgesic properties |

| 1-(4-Chlorophenyl)-1-piperidin-2-one | Chlorine substitution on phenyl | Potent antagonist at sigma receptors |

Q & A

Q. Efficiency Evaluation Metrics :

- Yield Optimization : Use Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .

- Purity Assessment : Monitor by HPLC or GC-MS, referencing standard protocols for similar piperidine derivatives .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of techniques is required for unambiguous characterization:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the piperidine ring, methoxyphenyl group, and iso-propyl substituent. Compare with databases for piperidine analogs (e.g., PubChem entries) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm spatial proximity of functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₁NO₂) and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and hydrogen-bonding interactions .

What are the preliminary steps to assess its bioactivity in vitro?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes associated with piperidine derivatives (e.g., GPCRs, ion channels) .

- Assay Design :

- Binding Affinity : Radioligand displacement assays (e.g., for opioid or sigma receptors).

- Functional Activity : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors.

- Dose-Response Analysis : Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring replicates for statistical validity .

Advanced Research Questions

How can computational modeling predict the compound's interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with receptor structures (e.g., PDB entries for piperidine-binding proteins).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes and identify key interaction residues .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known active analogs to rationalize selectivity .

What strategies resolve discrepancies in reaction yields reported across different studies?

Methodological Answer:

- Data Contradiction Analysis :

- Reproducibility Checks : Replicate conditions from conflicting studies, controlling for variables like solvent purity or inert atmosphere.

- Advanced Analytics : Use in-situ IR or Raman spectroscopy to monitor reaction intermediates and identify side reactions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare yield distributions across published datasets .

How to design experiments to investigate its pharmacokinetic properties?

Methodological Answer:

- In Vitro ADME :

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。